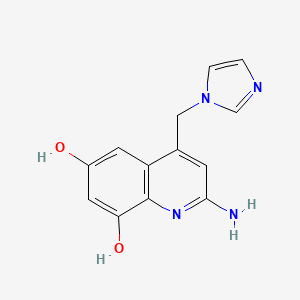
2-(tert-Butyl)-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-1H-indol-5-ol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the tert-butyl group in this compound enhances its stability and reactivity, making it a valuable molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-1H-indol-5-ol typically involves the introduction of the tert-butyl group into the indole ring. One common method is the alkylation of indole derivatives using tert-butyl halides under basic conditions. For example, the reaction of indole with tert-butyl chloride in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different indole derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halides or sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(tert-Butyl)-1H-indole-5-one, while reduction can produce 2-(tert-Butyl)-1H-indoline.
Scientific Research Applications
2-(tert-Butyl)-1H-indol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-1H-indole: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-(tert-Butyl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group, which alters its chemical properties and reactivity.
2-(tert-Butyl)-1H-indole-5-carboxaldehyde: Contains an aldehyde group, making it useful in different synthetic applications.
Uniqueness
2-(tert-Butyl)-1H-indol-5-ol is unique due to the presence of both the tert-butyl and hydroxyl groups. This combination enhances its stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-tert-butyl-1H-indol-5-ol |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)11-7-8-6-9(14)4-5-10(8)13-11/h4-7,13-14H,1-3H3 |
InChI Key |
PBMZKVLWKYYHOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)








